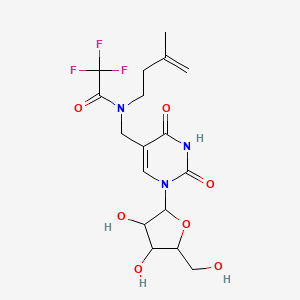

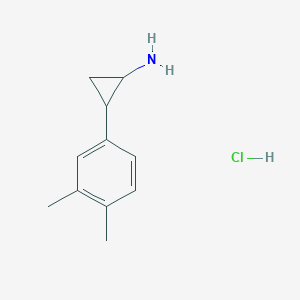

![molecular formula C6H4BrN3O B12101927 3-Bromo-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12101927.png)

3-Bromo-4h-pyrazolo[1,5-a]pyrimidin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves a convenient and efficient route starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . One key method to achieve C3-arylation is the Suzuki–Miyaura cross-coupling reaction . This reaction allows the introduction of aryl and heteroaryl groups at the C3 position. The optimized conditions involve using a tandem catalyst (XPhosPdG2/XPhos) to prevent debromination. This strategy enables the formation of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines .

Industrial Production:: While specific industrial production methods are not widely documented, the Suzuki–Miyaura reaction can be scaled up for larger-scale synthesis.

Chemical Reactions Analysis

Reactions::

Arylation (Heteroarylation):

Second C-5 Arylation: After activating the C–O bond of the lactam function, a second arylation at C5 can be achieved .

Aryl/Heteroaryl Boronic Acids: Used as coupling partners.

Tandem Catalyst (XPhosPdG2/XPhos): Prevents debromination during the cross-coupling reaction.

PyBroP: Activates the C–O bond for the second arylation.

Scientific Research Applications

This compound finds applications in various fields:

Medicinal Chemistry: Its unique structure makes it valuable for drug discovery.

Neurodegenerative Disorders: Some derivatives display micromolar IC50 values against monoamine oxidase B, an important target in neurodegenerative diseases .

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it with related pyrazolo[1,5-a]pyrimidines to highlight its uniqueness.

Properties

IUPAC Name |

3-bromo-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-4-3-9-10-5(11)1-2-8-6(4)10/h1-3,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJJYMQEJMKBCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CNN2C1=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

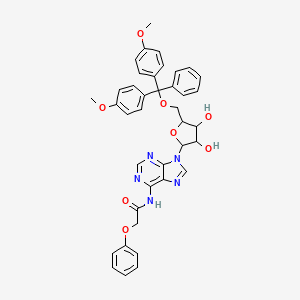

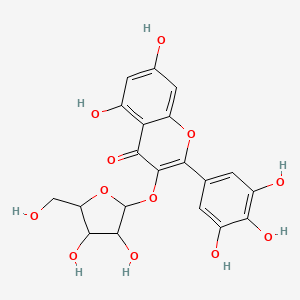

![tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate](/img/structure/B12101856.png)

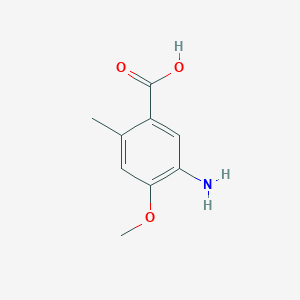

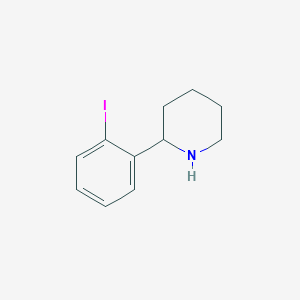

![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12101898.png)

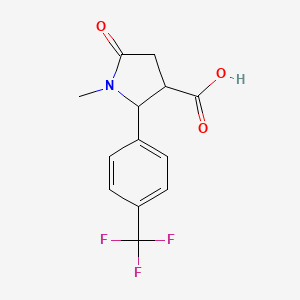

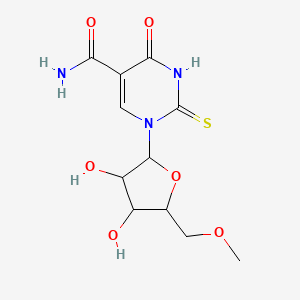

![4,5,9-Trihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12101909.png)